molecular formula C16H13BrN4 B2775281 N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine CAS No. 866157-59-7

N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine

Cat. No. B2775281
CAS RN: 866157-59-7
M. Wt: 341.212
InChI Key: RUXFPCVPWQTTON-DJKKODMXSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .


Synthesis Analysis

While specific synthesis information for this compound is not available, 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : The synthesis of various derivatives of 1,2,4-triazole has been reported with the aim of exploring their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Sujith et al. (2009) focused on the synthesis of Mannich bases containing ibuprofen moiety, demonstrating promising anti-inflammatory and analgesic properties alongside their antimicrobial potential (Sujith, Rao, Shetty, & Kalluraya, 2009).

  • Chemical Synthesis and Characterization : Research has also delved into the chemical synthesis and characterization of these compounds, aiming to understand their structural properties and potential applications in materials science. For example, Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, highlighting the potential of these complexes in various chemical applications (Drabent, Ciunik, & Chmielewski, 2003).

Applications Beyond Antimicrobial Activities

  • Corrosion Inhibition : The application of triazole derivatives extends into the field of corrosion inhibition. Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acidic media, demonstrating their effectiveness through various chemical and electrochemical techniques (Chaitra, Mohana, & Tandon, 2015).

  • Material Science and Coordination Chemistry : The synthesis and study of metal complexes with triazole-based ligands have been explored for their structural properties and potential applications in material science. Schweinfurth et al. (2013) conducted a comprehensive study on Ni(II) complexes with triazole ligands, employing a range of spectroscopic and theoretical methods to investigate their electronic structures and magnetic properties (Schweinfurth, Krzystek, Schapiro, Demeshko, Klein, Telser, Ozarowski, Su, Meyer, Atanasov, Neese, & Sarkar, 2013).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[4-(1,2,4-triazol-1-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXFPCVPWQTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=CC=C(C=C2)N3C=NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine

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